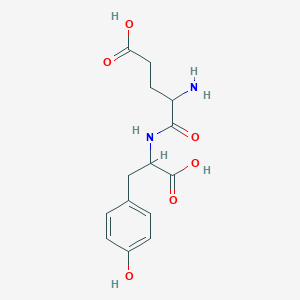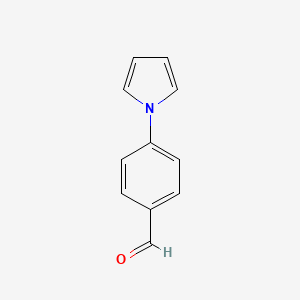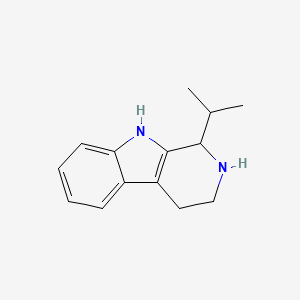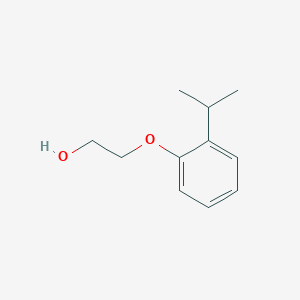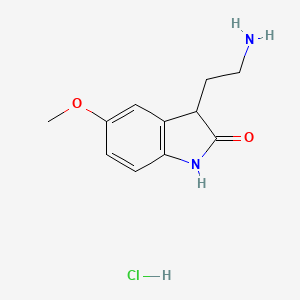
3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in various applications .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Metabolite Profiling and Biomarker Identification
Indolic structure metabolites, such as 3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one hydrochloride, are garnering increasing interest for their role in non-infection diseases. A comprehensive review by Beloborodova et al. (2020) highlighted that metabolites like indole-3-acetic acid, indole-3-propionic acid, tryptamine, and indoxyl sulfate, which are associated with gut bacteria, have potential as biomarkers. Significant variations in these metabolites have been noted in cardiovascular, brain, or gastrointestinal diseases. The authors emphasized the clinical significance of certain indolic structure metabolites in diseases such as schizophrenia, depression, atherosclerosis, and colorectal cancer, suggesting that monitoring these metabolite levels could aid in disease diagnosis and treatment efficacy assessments (Beloborodova, Chernevskaya, & Getsina, 2020).
Emerging Psychoactive Substances
Katselou et al. (2015) reviewed a compound structurally similar to 3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one hydrochloride, known as 5-(2-aminopropyl)indole (5-IT). The paper highlighted the emergence of 5-IT as a new psychoactive substance, gaining attention for its potential pharmacological and toxicological impacts. The review presented an in-depth analysis of the substance’s chemistry, synthesis, pharmacological, and toxicological aspects, along with the methodologies for its detection and quantification in biological samples. The study aimed to provide comprehensive information on 5-IT for pharmacologists, toxicologists, forensic pathologists, and regulatory authorities, stressing the need for better international collaboration and legislation to address the public health concerns posed by such substances (Katselou et al., 2015).
Role in New Psychoactive Substances and Serotonin Syndrome
Schifano et al. (2021) conducted a systematic review examining the association between serotonin syndrome (SS) and the intake of new psychoactive substances (NPS), including compounds similar to 3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one hydrochloride. The study reviewed retrospective studies, case series, and case reports, identifying several NPS implicated in the occurrence of SS. The review underscored the need for clinicians to be aware of the potential risks associated with NPS and the challenges they pose in diagnosis and treatment due to their undetectability in routine drug screenings (Schifano et al., 2021).
Safety And Hazards
特性
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1,3-dihydroindol-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-7-2-3-10-9(6-7)8(4-5-12)11(14)13-10;/h2-3,6,8H,4-5,12H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGOLQYANYFEAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

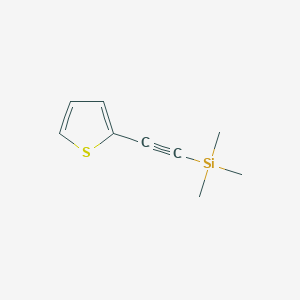
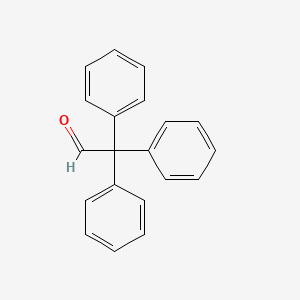
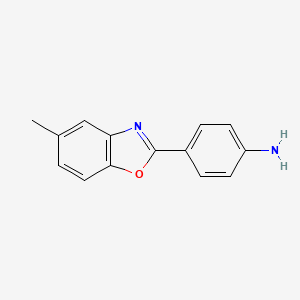
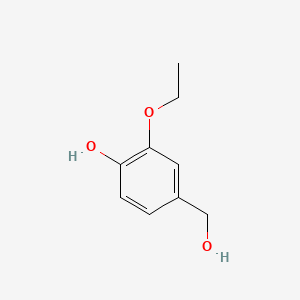
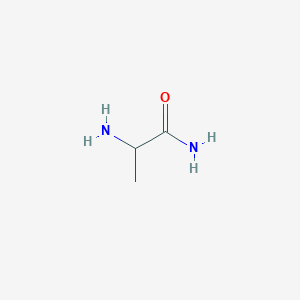
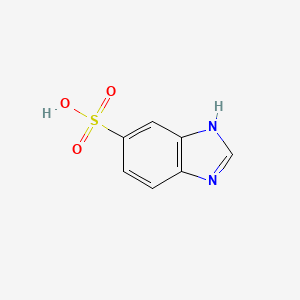
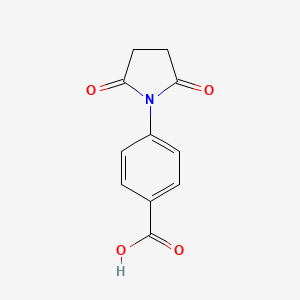
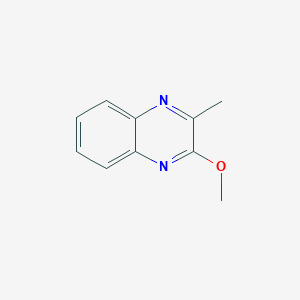
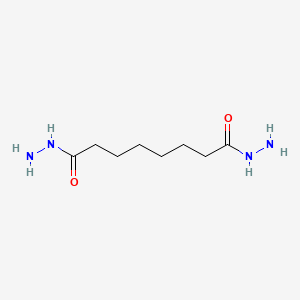
![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)
